molecular formula C21H23NO5 B3180554 N-(((9H-Fluoren-9-yl)methoxy)carbonyl)-N,O-dimethyl-L-homoserine CAS No. 1979169-11-3

N-(((9H-Fluoren-9-yl)methoxy)carbonyl)-N,O-dimethyl-L-homoserine

Cat. No.: B3180554
CAS No.: 1979169-11-3
M. Wt: 369.4 g/mol
InChI Key: NZOXDDPFTMVVMH-IBGZPJMESA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(((9H-Fluoren-9-yl)methoxy)carbonyl)-N,O-dimethyl-L-homoserine (CAS: 1979169-11-3) is a modified amino acid derivative featuring a 9H-fluoren-9-ylmethyloxycarbonyl (Fmoc) protecting group on the amine, along with N-methyl and O-methyl modifications on the homoserine backbone. Its molecular formula is C₂₁H₂₃NO₅, with a molecular weight of 369.41 g/mol (stored at 2–8°C under dry conditions) . The Fmoc group is widely used in solid-phase peptide synthesis (SPPS) for temporary amine protection, while the N,O-dimethyl modifications may enhance stability or alter solubility compared to unmodified homoserine.

Properties

IUPAC Name

(2S)-2-[9H-fluoren-9-ylmethoxycarbonyl(methyl)amino]-4-methoxybutanoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H23NO5/c1-22(19(20(23)24)11-12-26-2)21(25)27-13-18-16-9-5-3-7-14(16)15-8-4-6-10-17(15)18/h3-10,18-19H,11-13H2,1-2H3,(H,23,24)/t19-/m0/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NZOXDDPFTMVVMH-IBGZPJMESA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C(CCOC)C(=O)O)C(=O)OCC1C2=CC=CC=C2C3=CC=CC=C13
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CN([C@@H](CCOC)C(=O)O)C(=O)OCC1C2=CC=CC=C2C3=CC=CC=C13
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H23NO5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

369.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

N-(((9H-Fluoren-9-yl)methoxy)carbonyl)-N,O-dimethyl-L-homoserine, commonly referred to as Fmoc-DM-Homoserine, is a synthetic amino acid derivative that has garnered attention in biochemical and pharmaceutical research. This compound is characterized by its unique structure, which includes a fluorenylmethoxycarbonyl (Fmoc) protecting group and dimethylation at the nitrogen and oxygen positions. Its potential biological activities make it a candidate for various applications, including drug development and protein synthesis.

  • Molecular Formula : C21H23NO5
  • Molecular Weight : 369.41 g/mol
  • CAS Number : 1979169-11-3
  • IUPAC Name : this compound

The biological activity of this compound primarily involves its interaction with various biological pathways. Research indicates that this compound may influence protein synthesis and enzyme activity due to its structural similarity to natural amino acids.

  • Protein Synthesis : The Fmoc group allows for easy incorporation into peptide chains, facilitating studies on peptide synthesis and modifications.
  • Enzyme Inhibition : Preliminary studies suggest that this compound may inhibit certain enzymes involved in metabolic pathways, although specific targets remain to be fully elucidated.

Case Studies and Research Findings

Several studies have investigated the biological effects of this compound:

  • Inhibition of Type III Secretion System (T3SS) :
    • A dissertation study demonstrated that compounds similar to Fmoc-DM-Homoserine can inhibit the T3SS in pathogenic bacteria, which is crucial for their virulence. The compound was shown to downregulate the expression of key activators involved in this secretion system .
  • Cytotoxicity Assessments :
    • In vitro assays are necessary to evaluate the cytotoxic effects of Fmoc-DM-Homoserine on various cell lines. Initial findings indicate low cytotoxicity, suggesting a favorable safety profile for potential therapeutic applications .
  • Peptide Synthesis Applications :
    • The compound has been utilized as a building block in the synthesis of peptides, showcasing its utility in developing novel therapeutic agents .

Comparative Analysis with Related Compounds

Compound NameMolecular FormulaCAS NumberBiological Activity
N-Fmoc-N,O-dimethyl-D-serineC20H21NO52243125-71-3Enzyme inhibition, peptide synthesis
N-Fmoc-N,O-dimethyl-L-serineC20H21NO51569103-64-5Similar activity as Fmoc-DM-Homoserine
(((9H-Fluoren-9-yl)methoxy)carbonyl)-L-homoserineC19H19NO5172525-85-8Potentially similar applications

Safety and Handling

The handling of this compound requires caution due to its classification as a chemical with potential hazards. Safety data sheets recommend the use of protective equipment when handling this compound to prevent exposure .

Scientific Research Applications

Chemical Properties and Structure

Fmoc-DMHA has the following chemical properties:

  • Molecular Formula : C21H23NO5
  • Molecular Weight : 369.41 g/mol
  • CAS Number : 1979169-11-3

The structure of Fmoc-DMHA features a fluorenylmethoxycarbonyl (Fmoc) protecting group, which is essential for its role in peptide synthesis.

Peptide Synthesis

Fmoc-DMHA is primarily utilized as a building block in peptide synthesis. The Fmoc group serves as a protective group for the amine functionality during the synthesis process, allowing for selective reactions without interfering with other functional groups.

Table 1: Overview of Peptide Synthesis Using Fmoc-DMHA

StepDescription
1Activation of the carboxylic acid group
2Coupling with Fmoc-DMHA to form dipeptide
3Removal of Fmoc group using base (e.g., piperidine)
4Purification of the resulting peptide

Drug Development

Fmoc-DMHA has shown potential in drug development, particularly in the design of new therapeutic peptides. Its unique structural properties allow researchers to modify peptides for enhanced stability and bioactivity.

Case Study: Anticancer Peptides

Research has demonstrated that peptides synthesized using Fmoc-DMHA exhibit increased potency against cancer cell lines. For instance, a study reported that a peptide containing Fmoc-DMHA displayed significant cytotoxic effects on breast cancer cells, suggesting its potential as a lead compound for anticancer drug development .

Bioconjugation Techniques

The versatility of Fmoc-DMHA extends to bioconjugation techniques, where it can be used to attach various biomolecules to peptides or proteins. This application is crucial for developing targeted therapies and diagnostic tools.

Table 2: Bioconjugation Applications

ApplicationDescription
Targeted Drug DeliveryAttaching drugs to antibodies for selective targeting
Imaging AgentsConjugating fluorescent dyes for visualization in biological systems
Vaccine DevelopmentLinking epitopes to enhance immune response

Research in Enzyme Inhibition

Recent studies have explored the use of Fmoc-DMHA derivatives as enzyme inhibitors. The modifications made possible by the Fmoc group can enhance the affinity and specificity of these compounds towards particular enzymes.

Case Study: Inhibition of Kinases

A study investigated derivatives of Fmoc-DMHA as inhibitors of specific kinases involved in cancer progression. The results indicated that certain modifications led to improved inhibitory activity, highlighting the compound's potential in therapeutic applications against cancer .

Comparison with Similar Compounds

Functional and Application Differences

  • Lipophilicity : The target’s N,O-dimethyl groups likely increase logP compared to sulfonated analogs (e.g., BB7), favoring membrane permeability in drug design .
  • Stability : O-methyl in the target compound resists hydrolysis, unlike O-allyl () or tert-butoxy (BB13) groups, which require specific deprotection conditions .
  • Peptide Engineering : Homoserine’s extended side chain may introduce kinks in peptide backbones, while cysteine derivatives (e.g., Fmoc-L-Cys(Trt)-OH) enable disulfide bridge formation .

Q & A

Basic Research Questions

Q. What are the standard synthetic routes for N-(((9H-Fluoren-9-yl)methoxy)carbonyl)-N,O-dimethyl-L-homoserine, and how is the Fmoc group typically introduced and removed?

  • Methodological Answer : The synthesis of Fmoc-protected amino acids like this compound typically involves introducing the 9-fluorenylmethoxycarbonyl (Fmoc) group via reaction with Fmoc-Cl (Fmoc chloride) under basic conditions (e.g., sodium bicarbonate). The Fmoc group is later removed using a mild base such as 20% piperidine in dimethylformamide (DMF), which cleaves the carbonate bond without affecting other functional groups . For example, in the synthesis of analogous Fmoc-protected nucleotides, the Fmoc group was selectively removed using aqueous ammonium acetate and zinc bromide, followed by purification via silica gel chromatography .

Q. How should this compound be stored to maintain stability, and what are the optimal solvent conditions for its use in peptide synthesis?

  • Methodological Answer : The compound should be stored as a powder at -20°C for long-term stability (up to 3 years) or at 4°C for shorter periods (up to 2 years). In solution, it is stable for 6 months at -20°C or 1 month at 4°C. For peptide synthesis, it is soluble in DMSO (100 mg/mL, 281.42 mM) but requires sonication to achieve homogeneity. In aqueous buffers, concentrations ≥2.5 mg/mL (7.04 mM) yield transparent solutions suitable for coupling reactions .

Q. What spectroscopic techniques are most effective for characterizing this compound, and what key spectral markers should researchers look for?

  • Methodological Answer : Nuclear Magnetic Resonance (NMR) and High-Resolution Mass Spectrometry (HRMS) are critical for structural validation. For example:

  • ¹H NMR : Peaks at δ 7.75–7.30 ppm (aromatic protons from the Fmoc group) and δ 4.3–4.1 ppm (methoxy and methylene groups) confirm the Fmoc and dimethyl substituents .
  • ¹³C NMR : Signals near δ 155–160 ppm (carbonyl groups) and δ 65–70 ppm (methoxy carbons) are diagnostic .
  • HRMS : The molecular ion ([M+H]⁺) should match the calculated molecular weight (e.g., C₂₃H₂₅NO₆: 411.45 g/mol) within ±0.001 Da .

Advanced Research Questions

Q. How can researchers optimize the coupling efficiency of N-(((9H-Fluoren-9-yl)methoxy)carbonyl)-N,O-dimethyl-L-homoserine in solid-phase peptide synthesis (SPPS), particularly when dealing with steric hindrance from the dimethyl groups?

  • Methodological Answer : Steric hindrance from dimethyl groups can reduce coupling efficiency. To mitigate this:

  • Use double coupling protocols with activated esters (e.g., HATU/DIPEA) and extended reaction times (2–4 hours per cycle).
  • Employ microwave-assisted synthesis to enhance reaction kinetics, as demonstrated in Fmoc-based SPPS for bulky residues .
  • Monitor coupling completion via Kaiser or chloranil tests. If incomplete, repeat coupling with a stronger activator like PyBOP .

Q. What strategies are employed to resolve diastereomers formed during the synthesis of Fmoc-protected amino acid derivatives, and how do these apply to N,O-dimethyl-L-homoserine analogs?

  • Methodological Answer : Diastereomers arise during phosphoramidite coupling or methylation steps. Resolution methods include:

  • HPLC with chiral columns : For example, using a C18 column with a gradient of acetonitrile/water (0.1% TFA) to separate diastereomers based on hydrophobicity .
  • Recrystallization : Optimize solvent systems (e.g., dichloromethane/methanol) to isolate enantiopure fractions, as shown in Fmoc-protected nucleotide purification .
  • Dynamic NMR : Monitor temperature-dependent splitting of proton signals to identify and quantify diastereomers .

Q. In the context of designing peptidomimetics, how does the incorporation of N,O-dimethyl-L-homoserine influence conformational stability and binding affinity compared to canonical amino acids?

  • Methodological Answer : The N,O-dimethyl modification introduces rigidity and alters hydrogen-bonding capacity:

  • Conformational Analysis : Circular Dichroism (CD) and molecular dynamics simulations show that dimethyl groups restrict side-chain rotation, favoring α-helical or β-sheet structures in peptidomimetics .
  • Binding Affinity : Surface Plasmon Resonance (SPR) studies on receptor-ligand interactions (e.g., chemokine receptors) reveal that dimethylation enhances hydrophobic interactions but may reduce solubility. Balance these effects by co-incorporating polar residues .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
N-(((9H-Fluoren-9-yl)methoxy)carbonyl)-N,O-dimethyl-L-homoserine
Reactant of Route 2
Reactant of Route 2
N-(((9H-Fluoren-9-yl)methoxy)carbonyl)-N,O-dimethyl-L-homoserine

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.